2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
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Overview
Description
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Piperidine Attachment: The piperidine moiety is introduced through nucleophilic substitution reactions, often involving piperidine and an appropriate leaving group on the intermediate compound.
Methoxy and Methyl Group Introduction: These groups are typically introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiadiazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- 2-((1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
- 2-((1-((2-Methoxy-5-chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 2-((1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its biological activity and chemical reactivity. These substituents can affect the compound’s solubility, binding affinity to biological targets, and overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-17-16-10-23-15/h3-4,9-10,12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMRKDLFZPRZGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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